

A Comparative Guide to the X-ray Crystal Structures of Benzothiazole Derivatives

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Compound of Interest

Compound Name: **2-Bromo-5-chlorobenzo[d]thiazole**

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The determination of the three-dimensional atomic arrangement of molecules through single-crystal X-ray crystallography is a cornerstone of modern drug discovery. For heterocyclic scaffolds like benzothiazole derivatives, which are integral to many pharmacologically active compounds, this structural elucidation provides critical insights into their conformation, stereochemistry, and intermolecular interactions. This guide presents a comparative analysis of the X-ray crystal structures of selected benzothiazole derivatives, offering a valuable resource for understanding the structural nuances imparted by various substituents on the benzothiazole core. While crystallographic data for **2-Bromo-5-chlorobenzo[d]thiazole** is not readily available in the public domain, this guide leverages data from closely related analogs to provide a comparative framework.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two distinct benzothiazole derivatives, 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole, allowing for a direct comparison of their solid-state structures.[\[1\]](#)

Parameter	2-(4-chlorophenyl)benzothiazole	2-amino-6-chlorobenzothiazole
Chemical Formula	C ₁₃ H ₈ ClNS	C ₇ H ₅ CIN ₂ S
Molecular Weight	245.73 g/mol	184.65 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P 1 2 ₁ /c 1	P b c a
a (Å)	11.0497(5)	7.371(2)
b (Å)	14.1040(6)	12.015(4)
c (Å)	7.1466(3)	17.200(6)
α (°)	90	90
β (°)	98.556(4)	90
γ (°)	90	90
Volume (Å ³)	1101.37(8)	1523.5(9)
Z	4	8
Calculated Density (g/cm ³)	1.481	1.608

Experimental Protocols

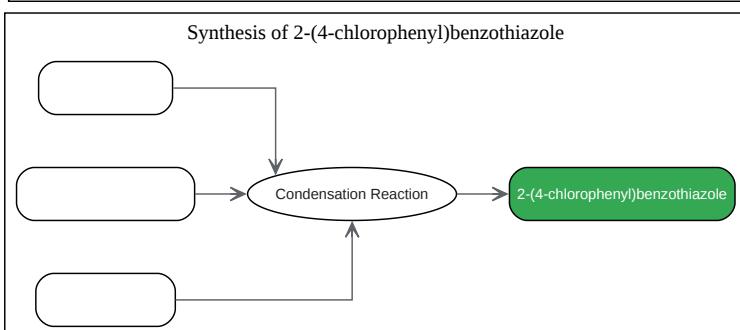
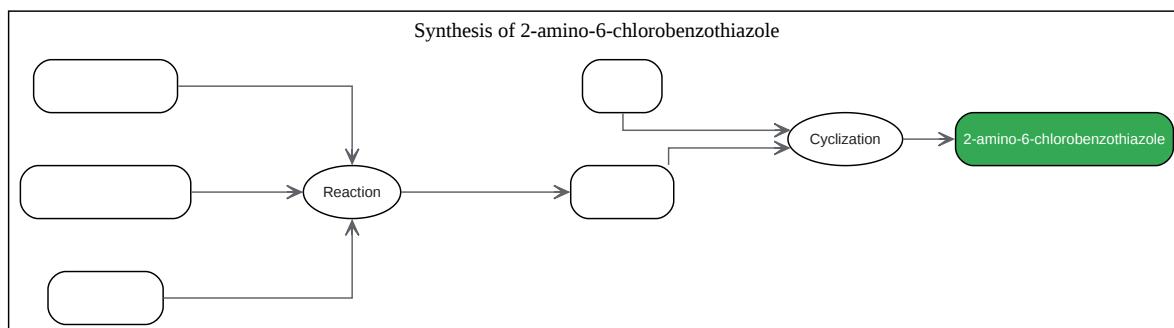
Detailed methodologies for the synthesis and single-crystal X-ray crystallographic analysis of benzothiazole derivatives are crucial for reproducible research.

Synthesis of Benzothiazole Derivatives

The synthesis of the benzothiazole core can be achieved through various methods, with the choice of reactants determining the final substitution pattern.

- Synthesis of 2-(4-chlorophenyl)benzothiazole: This derivative is typically synthesized via a condensation reaction between 2-aminothiophenol and 4-chlorobenzoyl chloride.[1]

- Synthesis of 2-amino-6-chlorobenzothiazole: This compound can be prepared by reacting 4-chloroaniline with potassium thiocyanate, followed by cyclization with bromine.[1]



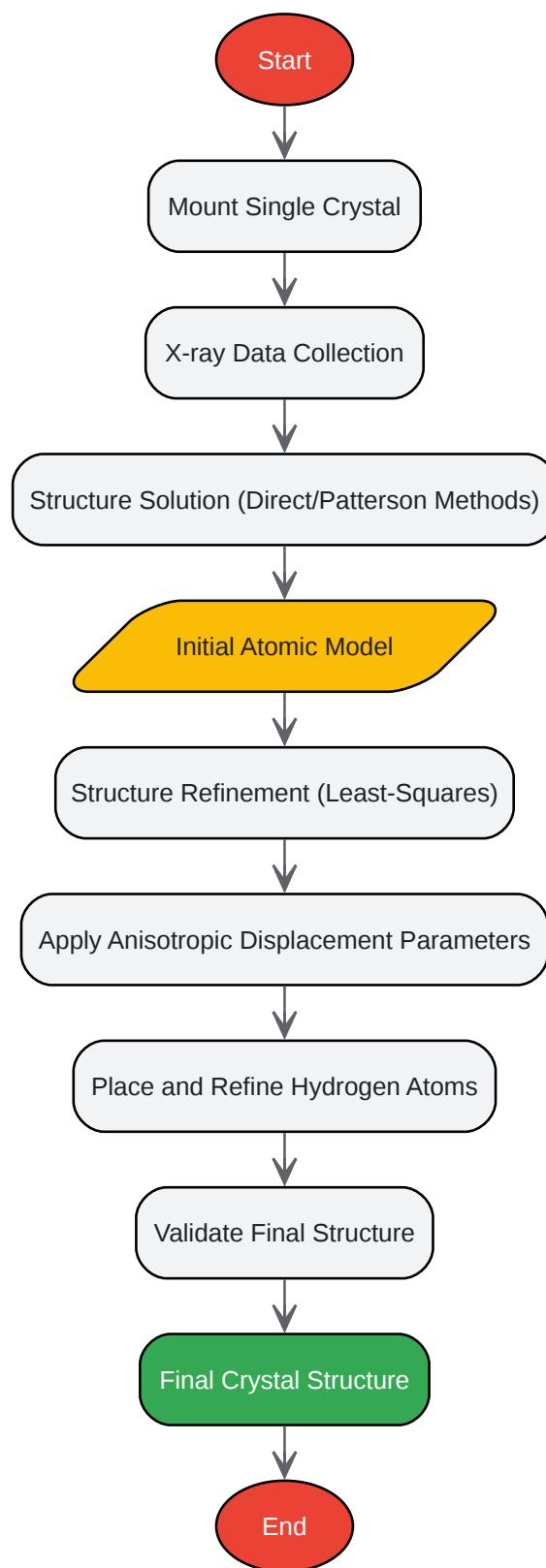
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Synthetic pathways for benzothiazole derivatives.

Single-Crystal X-ray Crystallography

The definitive method for elucidating the solid-state structure of these compounds is single-crystal X-ray crystallography.^[1] A general procedure is outlined below.

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.^[1]
- Data Collection: The crystal is subjected to a beam of X-rays, and the diffraction pattern is recorded.
- Structure Solution and Refinement: The crystal system and space group are determined from the diffraction pattern's symmetry. The crystal structure is then solved using direct or Patterson methods to generate an initial atomic model. This model is refined against the experimental data using full-matrix least-squares methods.^[1]



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Workflow for single-crystal X-ray crystallography.

The introduction of different substituents onto the benzothiazole scaffold significantly influences the resulting crystal packing and intermolecular interactions. For instance, the presence of amino groups can lead to the formation of hydrogen bonding networks, which are absent in derivatives with non-polar substituents. These structural variations are critical in understanding the structure-activity relationships that govern the biological efficacy of these compounds. The comparative analysis of their crystal structures provides a foundational understanding for the rational design of new and more potent therapeutic agents.

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References

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